molecular formula C7H14O2 B149018 (S)-2-Methylbutyl acetate CAS No. 6493-92-1

(S)-2-Methylbutyl acetate

Cat. No.: B149018
CAS No.: 6493-92-1
M. Wt: 130.18 g/mol
InChI Key: XHIUFYZDQBSEMF-LURJTMIESA-N
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Description

(S)-2-Methylbutyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95% min..
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6493-92-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[(2S)-2-methylbutyl] acetate

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

XHIUFYZDQBSEMF-LURJTMIESA-N

SMILES

CCC(C)COC(=O)C

Isomeric SMILES

CC[C@H](C)COC(=O)C

Canonical SMILES

CCC(C)COC(=O)C

Other CAS No.

6493-92-1

Purity

95% min.

Synonyms

2S-Methylbutyl acetate

Origin of Product

United States

Significance As a Chiral Ester in Biological and Chemical Systems

The defining characteristic of (S)-2-Methylbutyl acetate (B1210297) is its chirality, a property stemming from the stereocenter at the second carbon of the butyl group. This means it exists in two non-superimposable mirror-image forms, or enantiomers: (S) and (R). In nature and in synthetic applications, the specific enantiomer often determines the compound's biological activity and sensory properties. (S)-2-Methylbutyl acetate is the acetate ester of (S)-2-methylbutan-1-ol. nih.govebi.ac.ukmagtech.com.cn

In biological systems, this chiral specificity is paramount. The compound is a known metabolite, particularly in the context of fermentation by Baker's yeast (Saccharomyces cerevisiae). nih.govebi.ac.ukmagtech.com.cn It is also found naturally in a variety of fruits and plants. nih.govnih.govnih.gov Research has confirmed its presence in pomegranates (Punica granatum), tomatoes (Solanum lycopersicum), and mangoes (Mangifera indica). nih.govnih.gov

In the realm of chemical systems, this compound is recognized primarily for its application as a fragrance and flavoring agent and its use as a solvent. nih.govresearchgate.net While chiral molecules are often valuable as building blocks (synthons) in the asymmetric synthesis of more complex molecules, the use of this compound for this purpose is not extensively documented in current research. Its synthesis, however, often relies on principles of enantioselective catalysis.

Table 1: Documented Natural Occurrence of this compound

Natural Source Scientific Name
Grapes (Wine) Vitis vinifera
Mango Mangifera indica
Pomegranate Punica granatum
Tomato Solanum lycopersicum
Baker's Yeast (Metabolite) Saccharomyces cerevisiae

This table is generated based on data from sources. nih.govnih.govnih.gov

Overview of Research Domains Pertaining to the Compound

Academic investigation into (S)-2-Methylbutyl acetate (B1210297) is concentrated in a few key areas, primarily driven by its distinct aroma profile and its natural origins.

Flavor and Fragrance Research: A significant body of research focuses on the role of (S)-2-Methylbutyl acetate as a contributor to the aroma of foods and beverages. frontiersin.org It is described as having a fruity, sweet, and banana-like odor. frontiersin.orgwikipedia.org In the wine industry, studies using chiral gas chromatography have revealed that only the (S)-enantiomer is present in red and white wines. nih.gov Further research has shown that its concentration tends to be higher in red wines than in white wines of the same age and that the levels increase as the wine ages. nih.gov Notably, even at concentrations below its olfactory threshold, this compound has been found to modify the perception of fruity aromas in wine, contributing to notes described as blackberry, jammy, and fresh fruit. nih.gov It is also an important aroma component in apples, particularly the Royal Gala variety. nih.gov

Table 2: Sensory Profile of 2-Methylbutyl Acetate

Descriptor Associated Notes
Odor Fruity, Sweet, Banana, Apple Peel
Flavor Fruity, Estery, Sweet, Pear, Juicy Fruit

This table is generated based on data from sources. frontiersin.orgwikipedia.orgusda.gov

Pheromone Research: 2-Methylbutyl acetate is a known component of the complex alarm pheromone of honeybees (Apis mellifera). usm.my This pheromone, a blend of more than 40 different chemical compounds, is released from the Koschevnikov gland near the sting shaft when a bee is threatened. usm.my The scent, often compared to bananas, alerts other bees to danger and incites defensive behavior. usm.my While 2-methylbutyl acetate is part of this multi-component signal, research literature does not consistently specify that the (S)-enantiomer is the uniquely active form for this function. The alarm response is triggered by a complex mixture that includes isopentyl acetate, various alcohols, and other acetate esters. usm.my

Biocatalysis and Enantioselective Synthesis: The production of a specific enantiomer like this compound is a central topic in the field of biocatalysis. Chemical synthesis methods often produce a racemic mixture (an equal mix of both enantiomers), which can be difficult and costly to separate. Biocatalytic methods, which use enzymes like lipases, offer a highly selective alternative. nih.gov Lipases can facilitate esterification reactions with high enantioselectivity. The synthesis of this compound can be achieved through the kinetic resolution of racemic 2-methylbutan-1-ol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. This approach is favored for its mild reaction conditions and reduced environmental impact compared to traditional chemical catalysis. nih.gov

Biosynthetic Pathways and Metabolic Engineering

Precursor Metabolism and Isomerization

The journey to forming (S)-2-Methylbutyl acetate (B1210297) begins with the metabolism of key precursor molecules. The availability and conversion of these precursors are critical determinants in the final concentration of this important flavor compound.

L-Isoleucine as a Chiral Precursor to Branched-Chain Esters

The primary building block for the branched-chain structure of (S)-2-Methylbutyl acetate is the essential amino acid L-isoleucine. acs.orgcymitquimica.com L-isoleucine possesses a chiral center, which is fundamental to the resulting stereoisomerism of the final ester product. nih.gov In biological systems, the L-enantiomer is the predominant form involved in protein synthesis. nih.gov The biosynthetic pathway of this compound begins with L-isoleucine, and the chirality of this precursor is maintained throughout the subsequent enzymatic steps, ultimately leading to the formation of the (S)-enantiomer of 2-methylbutyl acetate. acs.org The metabolism of L-isoleucine to 2-methylbutanoyl-CoA is a crucial step, and any reduction in this metabolic flux can significantly decrease the synthesis of branched-chain esters. acs.org

Conversion of 2-Methylbutanol and 2-Methylbutanoic Acid

The direct precursors to this compound are 2-methylbutanol and 2-methylbutanoic acid, both of which are derived from L-isoleucine. acs.org The conversion of 2-methylbutanol to 2-methylbutyl acetate is an esterification reaction. ontosight.ai Similarly, 2-methylbutanoic acid can be converted to its corresponding ester. wikipedia.org Studies have shown that the availability of these 2-methylbutyl substrates can be a limiting factor in the production of 2-methylbutyl acetate. acs.org For instance, in apple tissue, the conversion of exogenous 2-methylbutanol to 2-methylbutyl acetate has been observed. acs.org The conversion of 2-methylbutanoic acid to 2-methylbutanol is also a substrate-limited reaction.

Role of Acetyl-CoA in Esterification

Acetyl-coenzyme A (acetyl-CoA) is the other essential substrate required for the final step of this compound synthesis. mdpi.comnih.gov It provides the acetyl group that is transferred to the alcohol, 2-methylbutanol, to form the acetate ester. nih.gov The final step in the biosynthesis is catalyzed by alcohol acyl transferases (AATs), which utilize acetyl-CoA as the acyl donor and an alcohol as the acceptor. nih.gov While the availability of acetyl-CoA can be a limiting factor for the production of some esters, studies on apple tissue have indicated that the synthesis of 2-methylbutyl acetate is more limited by the availability of the 2-methylbutyl substrate rather than acetyl-CoA. acs.orgmdpi.com

Enzymatic Mechanisms of Formation

The formation of this compound is not a spontaneous chemical reaction but is orchestrated by a series of specific enzymes. These biocatalysts ensure the efficiency and specificity of the biosynthetic pathway.

Alcohol Acyl Transferase (AAT) Activity and Substrate Specificity

The pivotal enzyme in the formation of this compound is alcohol acyl transferase (AAT). nih.govigem.org This enzyme catalyzes the transfer of an acyl group from an acyl-CoA donor, in this case, acetyl-CoA, to an alcohol acceptor, 2-methylbutanol. nih.govigem.org AATs belong to the BAHD superfamily of acyltransferases. igem.org

Research on AATs from various fruits, such as apples and strawberries, has revealed that these enzymes can utilize a broad range of alcohol and acyl-CoA substrates. nih.govresearchgate.net However, they also exhibit distinct substrate specificities which contribute to the unique aroma profiles of different fruits. acs.orgresearchgate.net For example, the AAT in Fuji apples can utilize a wider range of alcohols, including 2-methylbutanol, compared to the AAT in Granny Smith apples. acs.orgresearchgate.net The kinetic properties of AATs, such as their preference for certain substrates at different concentrations, also play a crucial role in determining the final ester composition. nih.govigem.org For instance, at low substrate concentrations, some apple AATs show a preference for 2-methylbutanol over other alcohols like hexanol and butanol. nih.govigem.org

Influence of Other Enzymes in the Biosynthetic Cascade (e.g., Citramalate (B1227619) Synthase)

While AAT is the final enzyme in the pathway, other enzymes acting earlier in the biosynthetic cascade have a profound influence on the availability of precursors for this compound synthesis. A key enzyme in this regard is citramalate synthase (CMS). pnas.orgnih.govpnas.org

Genetic and Molecular Regulation of Biosynthesis

The formation of this compound is intricately controlled at the genetic and molecular level. The expression of specific genes, the presence of quantitative trait loci, and the availability of precursors are all critical determinants of its final concentration in fruit.

The final step in the biosynthesis of this compound is catalyzed by alcohol acyltransferases (AATs), which transfer an acyl group from a coenzyme A (CoA) donor to an alcohol acceptor. nih.govnih.gov In apples (Malus pumila), the gene MpAAT1 (also referred to as MdAAT1) has been identified as a key enzyme in this process. nih.govigem.orgtugraz.at

Expression of the MpAAT1 gene is observed in various parts of the apple plant, including leaves, flowers, and fruit, with a significant increase during fruit ripening, which corresponds with the peak of ester production. nih.govigem.orgmdpi.com The recombinant MpAAT1 enzyme has demonstrated the ability to utilize a wide range of substrates to produce various esters found in Royal Gala apples, including 2-methylbutyl acetate. nih.govigem.org

The enzyme's activity is dependent on the concentration of its substrates, the alcohol (2-methylbutanol) and the acyl-CoA (acetyl-CoA). Kinetic studies have revealed that at low concentrations of the alcohol substrate, the MpAAT1 enzyme shows a preference for 2-methylbutanol over other alcohols like hexanol and butanol. nih.gov This characteristic may be a crucial factor in determining the specific aroma profile of different fruit varieties during the ripening process. nih.gov The binding of the alcohol substrate appears to be the rate-limiting step in the reaction catalyzed by MpAAT1. nih.govigem.org

Quantitative trait loci (QTL) are sections of the genome that are associated with a specific, measurable trait. In the context of fruit aroma, QTL analysis helps identify the genetic basis for the production of volatile compounds like this compound.

Studies in apple populations have consistently identified a major QTL for the production of numerous esters, including 2-methylbutyl acetate, on linkage group 2 (LG2). tugraz.atmdpi.comresearchgate.net This significant QTL co-locates with the MdAAT1 gene, providing strong evidence for its central role in ester biosynthesis. tugraz.atmdpi.comresearchgate.net This finding has been confirmed in crosses between apple cultivars with contrasting aroma profiles, such as 'Royal Gala' (high aroma) and 'Granny Smith' (low aroma). tugraz.at The identification of this QTL provides a valuable target for marker-assisted selection in apple breeding programs, aiming to develop new varieties with enhanced flavor profiles by selecting for the genetic markers associated with high ester production. tugraz.at

Further research has also identified single-nucleotide polymorphisms (SNPs) within the coding region of the MpAAT1 gene that are associated with variations in the content of several acetate esters, including 2-methylbutyl acetate. nih.gov

Metabolic engineering offers promising strategies to manipulate the biosynthetic pathways of flavor compounds. For this compound, these strategies primarily focus on altering the availability of its precursors or inhibiting key enzymes.

The biosynthesis of this branched-chain ester is fundamentally dependent on the availability of precursors derived from the catabolism of the amino acid isoleucine. nih.gov A key enzyme in this pathway is acetohydroxyacid synthase (AHAS). Research has shown that inhibiting AHAS can effectively modulate the production of 2-methylbutyl acetate. The application of rimsulfuron, an AHAS inhibitor, to ripening apple fruit resulted in a dramatic decrease—by an average of 91.2%—in the total content of anteiso-branched-chain esters, which includes 2-methylbutyl acetate. nih.gov This demonstrates that these esters are primarily the product of newly synthesized precursors, rather than from pre-existing pools of amino acids. nih.gov

Conversely, precursor feeding can enhance the production of this compound. When the production was blocked by an AHAS inhibitor, subsequent feeding with the precursor α-keto-β-methylvalerate (the α-ketoacid of isoleucine) led to a partial recovery of 2-methylbutyl acetate synthesis. biorxiv.org This confirms that the biosynthetic machinery remained intact and that production was limited by precursor scarcity. biorxiv.org Another approach involves feeding ethanol (B145695) to apples during storage, which has been shown to increase the production of 2-methylbutyl acetate. mdpi.com A recently discovered pathway involving citramalate synthase, which bypasses the typical feedback inhibition of isoleucine synthesis, presents another potential target for metabolic engineering to increase the flux towards 2-methylbutyl acetate precursors. pnas.org

Table 1: Effect of AHAS Inhibitor on 2-Methylbutyl Acetate Production in Apple Cultivars

Apple CultivarTreatmentEffect on 2-Methylbutyl AcetateReference
'Gala'Rimsulfuron (AHAS Inhibitor)Significantly reduced nih.gov
'Empire'Rimsulfuron (AHAS Inhibitor)Significantly reduced nih.gov
'Jonagold'Rimsulfuron (AHAS Inhibitor)Significantly reduced nih.gov

Influence of Environmental and Post-Harvest Conditions on Biosynthesis

The production of this compound is not static and can be significantly altered by environmental factors during growth and, particularly, by post-harvest storage conditions.

Controlled atmosphere (CA) storage, which involves maintaining low oxygen and high carbon dioxide levels, is widely used to extend the shelf-life of fruits like apples. However, it has a notable impact on the biosynthesis of volatile compounds.

The effect of CA storage on this compound production can vary depending on the apple cultivar and the specific CA conditions. In one study on 'Red Delicious' apples, 2-methylbutyl acetate was the only major volatile ester that was not significantly reduced by CA storage. Similarly, for 'Gala' apples, its concentration remained comparable to that of regular atmosphere-stored fruit for up to 16 weeks in CA. ashs.org However, other studies have found that CA storage, in general, leads to lower levels of 2-methylbutyl acetate in 'Golden Delicious' and 'Red Delicious' apples compared to freshly harvested fruit. nih.gov

Table 2: Impact of Storage Conditions on this compound in 'Gala' Apples

Storage ConditionDurationEffect on 2-Methylbutyl AcetateReference
Regular Atmosphere (RA)4, 10, 20 weeksHighest concentrations observed ashs.org
Controlled Atmosphere (CA)Up to 16 weeksRemained at RA concentration ashs.org
CA with Ethanol Addition2 monthsIncreased production compared to CA alone mdpi.com
Dynamic CA (DCA)-Lower levels compared to standard CA mdpi.com

The application of external compounds, either precursors or inhibitors, can directly manipulate the biosynthetic flux towards this compound, providing further insight into the pathway's regulation.

As established, inhibitors of the enzyme acetohydroxyacid synthase (AHAS), such as rimsulfuron, drastically curtail the production of branched-chain esters by limiting the supply of their essential precursors. nih.gov This demonstrates a strong dependency of the biosynthetic flux on the de novo synthesis of these precursors during fruit ripening. nih.govbiorxiv.org

Conversely, supplying exogenous precursors can boost production. The addition of ethanol to the storage atmosphere of 'Gala' apples led to higher production of 2-methylbutyl acetate after two months of storage. mdpi.com This suggests that even under the suppressive conditions of CA storage, the biosynthetic machinery can be stimulated if a suitable precursor is provided. Furthermore, when the natural pathway is blocked by an inhibitor, the flux can be restored by feeding the downstream precursor, α-keto-β-methylvalerate, directly to the fruit tissue. biorxiv.org This rescue experiment confirms that the availability of this specific α-ketoacid is a critical bottleneck in the biosynthetic pathway. biorxiv.org

Stereochemical Investigations and Enantiomeric Distribution

Enantiomeric Purity and Derivation from Chiral Precursors

The chirality of (S)-2-methylbutyl acetate (B1210297) found in nature is directly derived from the enantiomerically pure amino acid L-isoleucine. acs.orgresearchgate.net This precursor dictates the stereochemical outcome of the biosynthetic pathway. In apples, for instance, enantioselective gas chromatography-mass spectrometry has confirmed that the chirality of (S)-2-methylbutyl acetate originates from L-isoleucine. acs.orgresearchgate.net Similarly, studies on fermented foods and beverages have found that 2-methylbutanol, the alcohol precursor to the acetate ester, often occurs as the pure (S)-enantiomer, which is also derived from L-isoleucine. researchgate.net

In contrast, the (R)-enantiomer is not typically formed from this primary pathway. However, research has shown that ethyl tiglate, a natural constituent in apples, can serve as a precursor to (R)-2-methylbutyl derivatives, although this is a minor pathway. acs.orgresearchgate.netacs.org The high enantiomeric purity of the (S)-form in many natural products, such as apples and wine, makes the enantiomeric distribution a key marker for authenticity. researchgate.netresearchgate.netacs.org For example, analyses of numerous commercial red and white wines have revealed the almost exclusive presence of the (S)-enantiomeric form of 2-methylbutyl acetate. researchgate.netresearchgate.net

Analytical Techniques for Enantiomeric Separation and Quantification

The analysis of chiral compounds like 2-methylbutyl acetate requires specialized analytical techniques capable of distinguishing between enantiomers. Gas chromatography is the principal method employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. The separation is achieved by using a GC column coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are among the most effective and widely used CSPs for this purpose. nih.govrsc.orgsigmaaldrich.com

Cyclodextrins (CDs) are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. tum.de This structure allows them to form temporary, diastereomeric inclusion complexes with chiral molecules (guests), such as the enantiomers of 2-methylbutyl acetate. The stability of these complexes differs between the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation. sigmaaldrich.comtum.de

γ-Cyclodextrin and β-Cyclodextrin: Both gamma (γ) and beta (β) cyclodextrins, particularly their derivatized forms, are used for the enantiomeric separation of 2-methylbutyl acetate and related compounds. researchgate.netresearchgate.netrsc.org For instance, a study on wines utilized a chiral GC column with a γ-cyclodextrin phase to assay the enantiomers of 2-methylbutyl acetate, successfully demonstrating the exclusive presence of the (S)-form. researchgate.netresearchgate.net Derivatized β-cyclodextrins, such as 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin, are also employed as CSPs for resolving chiral esters in food and beverage analysis. kutechfirm.com The choice of the specific cyclodextrin and its derivatives depends on the analyte, as the size of the cyclodextrin cavity and the nature of its chemical modifications influence the chiral recognition mechanism. sci-hub.se

The table below summarizes GC methodologies used for separating 2-methylbutyl acetate enantiomers.

Analytical TechniqueChiral Stationary Phase (CSP)Application ExampleFinding
Chiral Gas Chromatography (GC)γ-cyclodextrinAnalysis of commercial red and white winesRevealed the exclusive presence of the (S)-enantiomer of 2-methylbutyl acetate. researchgate.netresearchgate.net
Chiral Gas Chromatography (GC)Derivatized β-cyclodextrinAnalysis of fermented foodsSeparation of (R)- and this compound and other chiral compounds. kutechfirm.com
Two-Dimensional GC (2D-GC)BGB-174E (2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin)Analysis of chiral compounds in fermented foodsEnantiomeric separation of (R)- and this compound. kutechfirm.comsci-hub.se

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of chiral GC with the identification capabilities of mass spectrometry. This hyphenated technique is definitive for chirality assessment. kutechfirm.comacs.orgresearchgate.net After the enantiomers are separated on the chiral column, they enter the mass spectrometer, which provides a mass spectrum for each peak. While enantiomers have identical mass spectra, their different retention times on the chiral column allow for their individual identification and quantification.

This method was crucial in confirming that the chirality of this compound in apples derives from L-isoleucine. researchgate.net Researchers used enantioselective GC-MS to analyze the metabolites formed from labeled precursors, proving the stereospecificity of the biosynthetic origin. researchgate.net The technique is widely applied in food analysis to verify the authenticity of flavors and to study the enantiomeric composition of volatile compounds in complex matrices like essential oils and wines. kutechfirm.comumass.edu

Stereospecificity of Biosynthetic Enzymes

The biosynthesis of this compound begins with the amino acid L-isoleucine. The pathway involves several enzymatic steps, but not all enzymes in the sequence are enantiospecific. Research has shown that the key stereochemistry-determining step is the initial precursor, L-isoleucine itself. acs.orgresearchgate.net The subsequent enzymes in the pathway that convert the 2-methylbutanoyl-CoA intermediate to 2-methylbutanol and then to 2-methylbutyl acetate are reportedly not enantiospecific. researchgate.net

The pathway generally involves the following steps:

Degradation of L-isoleucine to form a 2-keto acid. acs.orgconicet.gov.ar

Decarboxylation to form an aldehyde. acs.org

Reduction of the aldehyde to (S)-2-methylbutanol by an alcohol dehydrogenase. researchgate.net

Esterification of (S)-2-methylbutanol with acetyl-CoA by an alcohol acetyltransferase (AAT) to produce this compound. acs.orgresearchgate.net

Influence of Stereochemistry on Biological and Sensory Perception

The stereochemistry of a chiral molecule can have a significant influence on its biological activity and sensory perception, as olfactory receptors in the nose are themselves chiral and can interact differently with each enantiomer. cabidigitallibrary.org

For this compound, this influence is evident in its aroma profile and its impact on the perception of fruitiness in wine. It is described as having a fruity aroma with notes of banana and apple peel. chemicalbook.comkutechfirm.comresearchgate.net Studies on wine have shown that this compound plays an important role in the perception of fruity aromas, even when present at concentrations below its individual olfactory threshold. kutechfirm.comresearchgate.netresearchgate.net It specifically enhances black-fruit, fresh-fruit, and jammy-fruit notes in red wine. researchgate.netresearchgate.net

The olfactory threshold of this compound has been determined in different matrices, as shown in the table below.

MatrixOlfactory Threshold of this compoundReference(s)
Dilute Alcohol Solution (12% v/v)313 µg/L researchgate.netresearchgate.net
Fruity Aromatic Reconstitution1083 µg/L researchgate.netresearchgate.net

Sensory Impact and Olfactory Properties in Complex Mixtures

Contribution to Aroma and Flavor Profiles in Fruits and Beverages

(S)-2-Methylbutyl acetate (B1210297) is a naturally occurring volatile compound that plays a crucial role in the aroma profiles of numerous fruits and beverages. In wines, chiral analysis has shown that this compound is present exclusively in its (S)-enantiomeric form. researchgate.netnih.gov Research indicates that the concentration of (S)-2-Methylbutyl acetate is generally higher in red wines compared to white wines of the same age and tends to increase as the wine ages. researchgate.netnih.gov

This ester is also a significant component of the aroma profile in several apple varieties, including 'Gala', 'Fuji', and 'Pink Lady'. researchgate.netnih.govnih.gov Furthermore, it has been identified as a contributor to the characteristic scents of pears and melons and is a volatile aroma component in banana wine. researchgate.netnih.gov

The olfactory character of this compound is consistently described with fruity notes. Specific descriptors commonly associated with this compound include:

Fruity : A general descriptor often used for its primary scent. researchgate.netthegoodscentscompany.com

Banana : A very common and distinct note attributed to this ester. researchgate.netnih.govthegoodscentscompany.comnih.gov

Apple and Pear : It is associated with apple peel and pear-like scents, aligning with its presence in these fruits. nih.govthegoodscentscompany.com

Blackberry-fruit : In the context of wine, it contributes to blackberry-fruit aromas, as well as black-, fresh-, and jammy-fruit notes. researchgate.netnih.gov

Sweet and Juicy : Other descriptions include sweet, juicy, and overripe fruit characteristics. thegoodscentscompany.com

A study on the flavor of Royal Gala apples identified a significant interaction between 2-methylbutyl acetate and butanol. This perceptive interaction was found to have a notable effect on the perception of 'sweet flavour', highlighting the compound's role in modulating sensory attributes in combination with other volatiles. igem.org

Quantitative Analysis of Sensory Thresholds

The sensory impact of a volatile compound is quantified through the determination of its olfactory threshold, which is the minimum concentration detectable by the human nose.

The olfactory detection threshold of this compound has been scientifically evaluated in different media, demonstrating that the matrix significantly influences its perception. Research has established distinct thresholds in alcoholic solutions and more complex fruit-based systems. researchgate.netnih.gov

Table 1: Olfactory Threshold of this compound in Different Matrices

Matrix Olfactory Threshold (µg/L)
Dilute Alcohol Solution (12% v/v) 313
Fruity Aromatic Reconstitution 1083

Data sourced from studies on wine aroma compounds. researchgate.netnih.gov

Interestingly, this compound influences aroma perception even at concentrations below its established olfactory threshold. researchgate.netnih.gov Scientific studies have revealed that these subthreshold amounts can enhance and modify the perception of other aromatic compounds. For instance, in a model wine system with 12% ethanol (B145695), a subthreshold concentration of 150 µg/L of 2-methylbutyl acetate was found to enhance the sensory intensity of other fruity esters. researchgate.net This demonstrates that the compound can act as an aroma enhancer, contributing specifically to black-, fresh-, and jammy-fruit notes in wine, despite being imperceptible on its own. researchgate.netnih.gov

Odor Activity Value (OAV) Assessment in Research Studies

Research on apple juices has utilized OAVs to define the characteristics of a well-balanced aroma. In these studies, a specific OAV range was established for 2-methylbutyl acetate, identifying it as one of ten key esters that serve as markers for apple juice aroma quality. tugraz.at

Table 2: Odor Activity Value (OAV) of 2-Methylbutyl acetate in Apple Juice

Compound Established OAV Range for Balanced Aroma OAV in "Best" Juice Example OAV in "Worst" Juice Example
2-Methylbutyl acetate 11 – 110 31 11

Data from a study establishing OAV ranges for key aroma-active esters in apple juice. tugraz.at

Applications in Sensory Science and Flavor Chemistry Research

The chiral ester this compound is a significant focus in sensory science and flavor chemistry due to its distinct fruity aroma and its ability to modulate the perception of complex flavor profiles. Research applications primarily revolve around understanding its contribution to the sensory characteristics of foods and beverages, particularly its role in creating and enhancing fruity notes.

Investigating Olfactory Thresholds and Sensory Impact

A key area of research is determining the olfactory threshold of this compound to understand its potency and impact in various food matrices. Studies have shown that the matrix in which the compound is present significantly influences its perception.

For instance, the olfactory threshold of this compound has been evaluated in different solutions to mimic its presence in alcoholic beverages. These studies are crucial for understanding why it is a key aroma component in products like wine, even when present at concentrations that might be below its detection threshold in a simpler medium. nih.govresearchgate.net

MatrixOlfactory Threshold of this compound (µg/L)
Dilute Alcohol Solution (12% v/v)313 nih.govresearchgate.net
Fruity Aromatic Reconstitution1083 nih.govresearchgate.net
Table 1: Olfactory Threshold of this compound in Different Matrices.

Role in Complex Aromatic Profiles

Research has consistently highlighted the importance of this compound in the aroma of various fruits and fermented beverages. It is often identified as a key contributor to the characteristic "fruity" aroma descriptor in products like apples and wine. researchgate.net

In the context of wine, chiral analysis of numerous commercial red and white wines has revealed the exclusive presence of the (S)-enantiomeric form of 2-methylbutyl acetate. nih.govresearchgate.net Its concentration tends to be higher in red wines compared to white wines of the same age and generally increases as the wine ages. nih.govresearchgate.net

Synergistic and Interactive Effects

Research on this complex mixture involved sensory panels assessing various attributes as the concentrations of these key compounds were manipulated. This type of study allows flavor chemists to understand not just the individual contribution of a compound like this compound, but also its synergistic or suppressive effects when combined with other molecules. The table below details the concentration levels of this compound and other compounds used in a study to determine their causal effects on apple flavor perception.

CompoundLevel 1 (mg/30ml)Level 2 (mg/30ml)Level 3 (mg/30ml)Level 4 (mg/30ml)
This compound00.0350.0960.186 igem.org
Butyl acetate00.0450.0960.180 igem.org
Hexyl acetate00.0210.0480.066 igem.org
Butanol00.3330.6510.987 igem.org
Table 2: Concentrations of Volatile Flavor Compounds Added to a Base Solution in a Study on Royal Gala Apple Flavor. igem.org

These research applications demonstrate the utility of this compound as a model compound for investigating the principles of flavor perception, including the influence of chirality, matrix effects, and intermolecular interactions on the sensory experience of complex food systems.

Chemical Synthesis Methodologies and Derivative Chemistry

Classical Esterification Routes for (S)-2-Methylbutyl Acetate (B1210297)

The most direct method for synthesizing (S)-2-methylbutyl acetate is through the esterification of its parent alcohol, (S)-2-methylbutanol, with acetic acid.

Fischer-Speier esterification is a cornerstone reaction for producing esters from a carboxylic acid and an alcohol under acidic catalysis. masterorganicchemistry.comathabascau.ca The synthesis of this compound via this method involves the reaction of (S)-2-methylbutanol with acetic acid.

The mechanism is a reversible, multi-step process initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of (S)-2-methylbutanol. A series of proton transfers follows, leading to the formation of water as a leaving group and ultimately yielding the ester. masterorganicchemistry.com

Because the reaction is in equilibrium, strategies are employed to drive the reaction toward the product side. athabascau.ca Common approaches include using a large excess of one reactant (typically the less expensive one, the alcohol) or removing water as it forms, often with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

Research has demonstrated the application of these conditions. For instance, in the synthesis of related chiral esters for liquid crystal applications, (S)-(-)-2-methylbutanol itself served as both the chiral reactant and the reaction medium, with sulfuric acid as the catalyst, refluxing for 24 hours to achieve the desired ester. academicjournals.org

Table 1: Typical Conditions for Fischer Esterification

Parameter Details Source(s)
Reactants Carboxylic Acid (e.g., Acetic Acid), Alcohol (e.g., (S)-2-methylbutanol) athabascau.ca
Catalysts Strong Brønsted acids like Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), or Lewis acids like Boron trifluoride (BF₃). mdpi.comoperachem.com
Reaction Driving Force Use of excess alcohol; Removal of water via Dean-Stark trap or desiccants. masterorganicchemistry.comoperachem.com

| Temperature | Typically reflux temperature of the alcohol or an appropriate solvent. | operachem.comacademicjournals.org |

Enantioselective Synthesis of 2-Methylbutanol Precursors

The stereochemical purity of this compound is entirely dependent on the enantiomeric purity of its precursor, (S)-2-methylbutanol. While this specific enantiomer is often commercially available, derived from fusel oil, significant research has been dedicated to the enantioselective synthesis of both its enantiomers. sciforum.netwikipedia.org

One modern approach involves biotechnology, where genetically modified E. coli have been engineered to produce 2-methyl-1-butanol (B89646) from glucose. wikipedia.org In this pathway, a precursor to the amino acid threonine is converted to the alcohol through the action of enzymes like 2-keto acid decarboxylase and dehydrogenase. wikipedia.org

Chemical methods have also been developed to achieve high enantiomeric purity. A notable example is the boronic ester homologation approach. This methodology allows for precise control over the absolute configuration of newly generated stereogenic centers. sciforum.net Researchers have reported a straightforward, four-step total synthesis of R-(+)-2-methylbutanol—the enantiomer of the precursor for this compound—utilizing this approach with high enantiomeric excess. sciforum.net Chemoenzymatic methods are also employed to create chiral synthons from racemic starting materials, providing another route to enantiomerically enriched precursors. acs.org

Synthesis of Related Chiral Esters and Derivatives for Research

The chiral moiety of (S)-2-methylbutanol is a valuable component in the synthesis of other novel esters and derivatives, primarily for research in materials science, particularly liquid crystals. academicjournals.orgsigmaaldrich.com The synthesis of these compounds follows similar esterification principles, often reacting (S)-2-methylbutanol with more complex carboxylic acids.

A significant area of research is the development of ferroelectric liquid crystals (FLCs). In one study, a series of chiral esters, (S)-(-)-2-methylbutyl 4'-(4”-n-alkanoyloxybenzoyloxy)biphenyl-4-carboxylates, were synthesized. academicjournals.org The synthesis involved a two-step esterification process, starting with the reaction of 4-hydroxybiphenyl-4'-carboxylic acid and (S)-(-)-2-methylbutanol, followed by reaction with various alkanoyl chlorides. academicjournals.org These compounds exhibit smectic liquid crystal phases, which are crucial for applications in display devices and optical switches.

Combinatorial synthesis approaches in continuous-flow reactors have also been explored to create libraries of chiral esters from various secondary alcohols and carboxylic acids, demonstrating a high-throughput method for discovering new materials. researchgate.net

Table 2: Examples of Chiral Esters and Derivatives Synthesized from (S)-2-Methylbutanol

Derivative Class Example Compound Synthetic Precursors Research Application Source(s)
Liquid Crystals (S)-(-)-2-Methylbutyl 4'-(4”-n-decanoyloxybenzoyloxy) biphenyl-4-carboxylate (S)-2-methylbutanol, 4-Hydroxybiphenyl-4'-carboxylic acid, n-Decanoyl chloride Ferroelectric Liquid Crystals (FLCs) academicjournals.org

| Isoprenoid Synthons | (S)-4-(phenylsulfonyl)-2-methyl-1-butanol | (S)-2-methylbutanol | Chiral building block for terpenoid synthesis | acs.org |

Applications as a Chiral Building Block in Organic Synthesis Research

The (S)-2-methylbutyl group is a valuable chiral building block, serving as a starting point for the total synthesis of complex natural products and other chiral molecules. chemimpex.com Its defined stereocenter is incorporated into larger structures to guide the stereochemistry of subsequent reactions.

A prominent example is its use in the total synthesis of metacridamides A and B, cytotoxic natural products with a 17-membered macrocyclic structure. chemistryviews.org The synthesis began with (S)-2-methyl-1-butanol, which was converted into a key aldehyde building block. This chiral fragment was then elaborated through a series of reactions, including repeated vinylogous Mukaiyama aldol (B89426) reactions, to construct the carbon backbone of the target molecules. The use of the chiral precursor ultimately allowed for the revision of the absolute configuration of the natural products. chemistryviews.org

Furthermore, (S)-2-methylbutanol is described as a crucial starting material for producing enantiomerically pure compounds in the pharmaceutical and agrochemical industries. chemimpex.com It is also used to synthesize chiral C5 isoprenoid synthons, which are versatile intermediates for terpenoid synthesis. acs.org

Advanced Analytical Techniques for Comprehensive Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The general workflow involves the extraction of volatile compounds, their separation on a GC column, and subsequent detection and identification by a mass spectrometer. The resulting mass spectra, which are unique fragmentation patterns for each compound, are compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for confident identification. nih.govresearchgate.net

Table 1: GC-MS Parameters for (S)-2-Methylbutyl Acetate (B1210297) Analysis in Apples

ParameterValue
Instrument Thermo Trace GC Ultra gas chromatograph
Column HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (splitless mode)
Oven Program 40°C (3 min), then to 150°C at 5°C/min, then to 220°C at 10°C/min (hold 5 min)
Ion Source Temp. 240°C
Transfer Line Temp. 240°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35 to 450
Source: mdpi.com

To analyze the volatile profile of a sample without complex solvent extraction, headspace techniques are frequently employed. These methods are particularly advantageous for food and beverage analysis as they are solvent-free, sensitive, and can be easily automated. scispace.comgcms.cz

Solid-Phase Microextraction (SPME) is a widely used headspace technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample. gcms.cz Volatile compounds, including (S)-2-Methylbutyl acetate, adsorb to the fiber and are then thermally desorbed into the GC injector for analysis. gcms.czresearchgate.net The choice of fiber coating is crucial for efficient extraction and can influence the types and quantities of compounds detected. mdpi.com Headspace SPME (HS-SPME) coupled with GC-MS has been effectively used to study the volatile compounds in wine and apricots. researchgate.netnih.gov

Stir-Bar Sorptive Extraction (SBSE) and its headspace variant, Headspace Sorptive Extraction (HSSE) , are similar to SPME but utilize a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (B3030410) (PDMS). mdpi.comopenagrar.de This larger phase volume provides higher extraction efficiency and sensitivity, especially for less volatile compounds. mdpi.comresearchgate.net HSSE has been successfully applied to monitor the aroma production in melons, where 2-methylbutyl acetate was identified as a predominant ester. nih.govnih.gov The choice between SPME and SBSE/HSSE often depends on the specific application, with SBSE generally offering higher sensitivity. mdpi.comopenagrar.de

Table 2: Comparison of Headspace Extraction Techniques

TechniquePrincipleAdvantagesCommon Applications
HS-SPME Adsorption of volatiles onto a coated fiber in the headspace.Solvent-free, simple, fast, automatable. scispace.comgcms.czWine, fruit, and beverage analysis. researchgate.netnih.gov
HSSE Adsorption of volatiles onto a coated stir bar in the headspace.Higher sensitivity due to larger phase volume. mdpi.comresearchgate.netAnalysis of alcoholic beverages and fruit aromas. mdpi.comnih.govnih.gov

Targeted metabolomics focuses on the quantitative analysis of a specific group of known metabolites. In the context of this compound, this approach can be used to understand its biosynthesis and role in biological systems, such as in yeast during fermentation. nih.gov For example, studies on Saccharomyces cerevisiae have identified 2-methylbutyl acetate as a metabolite. nih.gov By using targeted GC-MS methods, researchers can quantify the changes in the concentration of this compound and its precursors, like L-isoleucine and 2-methyl-1-butanol (B89646), under different conditions. researchgate.netfoodb.ca This provides valuable insights into the metabolic pathways and enzymatic reactions involved in its formation.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification (e.g., Osme Analysis, CharmAnalysis)

While GC-MS can identify and quantify volatile compounds, it does not provide direct information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a GC with a human assessor who sniffs the column effluent and records odor perceptions. This allows for the identification of odor-active compounds, even those present at concentrations too low for MS detection. ashs.org

Two common GC-O techniques are Osme analysis and CharmAnalysis. Osme analysis involves panelists rating the intensity of odors as they elute from the GC. ashs.org This method has been used to evaluate the aroma of 'Gala' apples, where 2-methylbutyl acetate was identified as a significant contributor to the fruity aroma. ashs.orgCharmAnalysis™ (Combined Hedonic Aroma Response Measurement) involves analyzing a series of dilutions of the sample extract to determine the odor activity value (OAV) of each compound, providing a measure of its sensory significance. igem.org Studies on Royal Gala apples using CharmAnalysis have highlighted 2-methylbutyl acetate as a key contributor to the characteristic apple flavor. igem.org

Research on wines has also employed GC-O to understand the sensory impact of this compound. researchgate.netdaneshyari.com These studies have shown that even at sub-threshold concentrations, it can contribute to black-, fresh-, and jammy-fruit notes in red wine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. dokumen.pubnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum shows distinct signals for the methyl, methylene (B1212753), and methine protons, with their chemical shifts and splitting patterns confirming the molecular structure. nih.govchemicalbook.comhmdb.ca

Carbon-13 (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound displays unique signals for each carbon atom, further corroborating its structure. nih.govhmdb.caresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Methylbutyl acetate

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃-C=O)21.3
C2 (C=O)172.0
C3 (O-CH₂)70.0
C4 (CH)34.6
C5 (CH₂-CH₃)26.5
C6 (CH-CH₃)16.5
C7 (CH₂-CH₃)11.4
Source: hmdb.ca

Determining the absolute configuration of a chiral molecule like this compound requires more advanced NMR techniques or chiral derivatizing agents. While standard ¹H and ¹³C NMR can confirm the connectivity of atoms, they generally cannot distinguish between enantiomers. soton.ac.uk Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can sometimes be used to deduce relative stereochemistry in more complex molecules. For definitive assignment of the (S) configuration, comparison with an authentic, stereochemically pure standard is often necessary, or the use of chiral shift reagents which can induce chemical shift differences between the enantiomers in the NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural features. The acetate ester functionality gives rise to characteristic absorption bands.

The most prominent feature in the IR spectrum of 2-methylbutyl acetate is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1750-1735 cm⁻¹. Another significant absorption is the C-O stretching vibration of the ester linkage, which appears in the 1300-1000 cm⁻¹ range.

Additionally, the spectrum will display bands corresponding to the C-H stretching and bending vibrations of the alkyl groups. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 2960-2850 cm⁻¹ region. The presence of the chiral center and the branching of the butyl group can lead to a complex and unique pattern in the fingerprint region of the spectrum (below 1500 cm⁻¹), which is useful for confirming the identity of the specific isomer. docbrown.info

Analysis of the IR spectrum is crucial in research for verifying the successful synthesis of this compound and for ensuring its purity from starting materials or by-products. For instance, the absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of any residual 2-methylbutan-1-ol starting material.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O Stretch1750-1735
EsterC-O Stretch1300-1000
AlkylC-H Stretch2960-2850

This table presents the expected regions for the characteristic IR absorption bands of the primary functional groups in this compound.

Application of Other Spectroscopic Methods (e.g., Chiroptical Spectroscopy for Enantiomeric Purity)

While IR spectroscopy confirms the presence of the correct functional groups, it does not distinguish between enantiomers. For a chiral molecule like this compound, determining the enantiomeric purity is critical, especially in applications where stereochemistry influences biological activity or sensory properties. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for this purpose. acs.org

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the stereochemistry of a molecule. nih.gov A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light by a sample. nih.gov For this compound, the electronic transitions associated with the ester chromophore can give rise to a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the chiral center. Theoretical calculations can be used to predict the CD spectrum for the (S)-enantiomer, and comparison with the experimental spectrum can confirm the absolute configuration and provide a measure of enantiomeric excess. nih.gov Studies on related chiral molecules have demonstrated the utility of CD spectroscopy in assigning absolute configurations and analyzing conformational preferences. nih.govresearchgate.netrsc.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org An ORD curve provides information about the stereochemistry of a molecule and can be used to determine enantiomeric purity. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the enantiomer. wikipedia.org For this compound, the ORD spectrum would be the mirror image of that of its (R)-enantiomer. This technique is complementary to CD spectroscopy and has been widely used in the structural elucidation of chiral organic compounds. wikipedia.orgsns.itresearchgate.net

In research, chiral gas chromatography is another powerful technique often used to determine the enantiomeric distribution. For instance, studies on wines have utilized chiral gas chromatography to confirm the exclusive presence of the (S)-enantiomeric form of 2-methylbutyl acetate. researchgate.net

The application of these advanced spectroscopic methods provides a comprehensive characterization of this compound, ensuring not only its chemical identity but also its stereochemical integrity.

Ecological and Inter Species Chemical Communication Roles

Role in Plant-Insect Interactions (e.g., Semiochemicals, Attractants for Drosophila suzukii)

(S)-2-Methylbutyl acetate (B1210297) functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. nih.gov In the context of plant-insect interactions, it is particularly recognized as an attractant for the invasive fruit pest, the spotted-wing drosophila, Drosophila suzukii. nih.govplos.orgplos.org This insect is a significant pest for numerous soft-skinned fruit crops. nih.govmdpi.com

Drosophila suzukii is attracted to the volatiles emitted from ripening and fermenting fruits, which serve as cues to locate suitable sites for feeding and egg-laying. nih.gov (S)-2-Methylbutyl acetate is a key component of these attractive volatile blends. Research using gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed that the antennae of D. suzukii detect and respond to this compound. plos.orgplos.orgmdpi.com

Studies have shown that certain yeasts, such as Hanseniaspora uvarum, which are associated with fruits, produce significant amounts of 2-methylbutyl acetate. plos.orgplos.org This yeast-produced volatile is a potent attractant for D. suzukii. plos.orgplos.org For instance, in one study, 2-methylbutyl acetate was one of 14 compounds released by yeasts that elicited significant antennal responses in D. suzukii. plos.orgplos.org

Interestingly, the behavioral response of D. suzukii to 2-methylbutyl acetate can be dose-dependent. Research on volatiles from the non-crop host plant Osyris wightiana found that while low doses of certain EAD-active compounds were attractive to the flies, higher doses were repellent. mdpi.com In another study, adding 2-methylbutyl acetate to a mixture of acetic acid and ethanol (B145695) actually decreased the attraction of D. suzukii in laboratory bioassays, suggesting complex interactions with other volatile compounds. nih.gov It is also a component of apple volatiles. nih.gov

The compound has also been identified in the metathoracic glands of the stink bug, Agroecus griseus, where it is believed to function as a defensive compound. researchgate.net

Table 1: Research Findings on the Role of this compound in Drosophila suzukii Attraction

Study FocusOrganism(s) InvolvedKey FindingCitation(s)
Yeast Volatiles Drosophila suzukii, Hanseniaspora uvarum, Saccharomycopsis vini, Saccharomyces cerevisiae2-Methylbutyl acetate is a yeast-specific compound produced by H. uvarum that elicits a significant antennal response in D. suzukii. plos.orgplos.org
Wine and Vinegar Volatiles Drosophila suzukii2-Methylbutyl acetate was identified as an EAD-active compound from wine and vinegar. However, its addition to an acetic acid and ethanol blend decreased attraction in a lab bioassay. nih.gov
Non-Crop Host Plant Volatiles Drosophila suzukii, Osyris wightianaIdentified as a component of fruit volatiles that elicits an antennal response in D. suzukii. mdpi.com
Apple Juice Volatiles Drosophila suzukiiIdentified as a volatile component in apple juice that could contribute to attracting D. suzukii. nih.gov

Potential as a Chemical Signal in Plant-Plant Communication

Plants are known to release a wide array of volatile organic compounds in response to environmental stimuli, including damage from herbivores. nih.gov These volatiles can serve as signals to neighboring plants, priming their defenses against potential threats. nih.gov This form of communication is a critical aspect of plant defense strategies. frontiersin.org

While there is extensive documentation on certain VOCs, such as green leaf volatiles (GLVs) like (Z)-3-hexenyl acetate, priming defenses in adjacent plants, direct evidence for this compound's specific role in plant-plant communication is not yet established. nih.govhebmu.edu.cn However, given that this compound is a known plant volatile emitted from fruits and other tissues, its potential to act as an airborne signal cannot be discounted. nih.govusp.br Plants can detect and respond to VOCs released by their neighbors, and the chemical profile of these emissions can be highly specific. nih.govfrontiersin.org

The release of this compound from fruits could, hypothetically, signal the state of ripeness or stress to nearby plants, although further research is needed to investigate this possibility. nih.govnih.gov

Broader Ecological Significance as a Volatile Organic Compound

The ecological role of this compound extends beyond specific signaling interactions. As a volatile organic compound, it is a component of the natural scent, or aroma, of many fruits and fermented products. researchgate.net It has been identified in pomegranates (Punica granatum), tomatoes (Solanum lycopersicum), and mangoes (Mangifera indica). nih.gov It is also a known contributor to the aroma of apples and is found in wines, where its concentration can increase during the aging process. nih.govresearchgate.net In red wines, the (S)-enantiomer is exclusively present and contributes to fruity notes such as blackberry and banana, even at sub-threshold concentrations. researchgate.net

In addition to plants, microorganisms are also a source of 2-methylbutyl acetate. It is known to be a metabolite produced by the yeast Saccharomyces cerevisiae and the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria. nih.govbeilstein-journals.org The emission of VOCs by bacteria can influence other organisms, including plants and fungi. beilstein-journals.org The production of this ester by microbes associated with fruits contributes to the complex volatile blend that signals food resources to insects like Drosophila suzukii. plos.org

Table 2: Documented Natural Sources of this compound

KingdomSpeciesCommon NameCitation(s)
Plantae Punica granatumPomegranate nih.gov
Solanum lycopersicumTomato nih.gov
Mangifera indicaMango nih.gov
Malus domesticaApple nih.gov
Vitis viniferaGrape (in wine) nih.govresearchgate.net
Tagetes minutaWild Marigold nih.gov
Myrtus communisCommon Myrtle nih.gov
Osyris wightiana- mdpi.com
Fungi Saccharomyces cerevisiaeBaker's Yeast nih.gov
Hanseniaspora uvarum- plos.orgplos.org
Bacteria Xanthomonas campestris pv. vesicatoria- beilstein-journals.org

Emerging Research Areas and Future Perspectives

Systems Biology and Multi-Omics Approaches to (S)-2-Methylbutyl Acetate (B1210297) Metabolism

Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of the metabolic networks that lead to the formation of (S)-2-Methylbutyl acetate. This compound is a known metabolite in various fruits and is produced by microorganisms like the yeast Saccharomyces cerevisiae. nih.govebi.ac.uk

Integrative analyses of the metabolome and genome-wide transcriptome are powerful tools for dissecting flavor formation. core.ac.uk For instance, in apples, metabolomics approaches have identified 2-methylbutyl derivatives as being among the most susceptible flavor components to degradation during controlled atmosphere storage. core.ac.uk Furthermore, combined transcriptomic and metabolomic studies have shed light on how external treatments can alter the metabolic pathways, affecting the final concentration of volatile compounds, including esters related to 2-methylbutyl acetate. core.ac.uk

In the context of fermentation, multi-omics studies on non-Saccharomyces yeasts like Pichia kluyveri have been instrumental. researchgate.net By combining genomic, transcriptomic, and exometabolomic data, researchers can identify specific genes responsible for producing aroma-active compounds. For example, the high expression of certain alcohol dehydrogenase (ADH) genes has been linked to the production of characteristic esters. researchgate.net Such approaches are crucial for understanding and eventually controlling the synthesis of this compound in fermented beverages like wine and cider, where it contributes to the fruity aroma profile. researchgate.netresearchgate.net The application of these omics technologies is expanding, with the potential to identify specific metabolic biomarkers associated with desired sensory traits in various food products. nih.gov

Table 1: Application of Omics in this compound Research

Organism/ProductOmics ApproachKey Findings Related to this compound or DerivativesReference
Apple (Malus pumila Mill)Metabolomics, TranscriptomicsIdentified 2-methylbutyl derivatives as vulnerable during storage; showed how treatments alter metabolic pathways affecting ester content. core.ac.uk
Cider (fermented by Pichia kluyveri)Genomics, Transcriptomics, ExometabolomicsLinked expression of specific genes (e.g., ADH) to the formation of aroma-active esters, providing insight into the molecular mechanisms of flavor production. researchgate.net
Yeast (Saccharomyces cerevisiae)MetabolomicsIdentified 2-methylbutyl acetate as a fungal metabolite produced during fermentation. nih.govebi.ac.uk

Advanced Computational Studies in Chirality and Reactivity

Computational chemistry provides powerful predictive tools for understanding the unique properties stemming from the chirality of this compound. Advanced computational studies are being employed to model its structure, reactivity, and interactions at a molecular level.

One significant area of research is understanding how the chiral (S)-2-methylbutyl group influences the macroscopic properties of larger molecular systems. For example, computational modeling has been used to investigate the helical twisting power (HTP) of chiral mesogenic esters containing this group. vanderbilt.edu These studies reveal how the specific conformation of the (S)-2-methylbutyl substituent and the shielding of its chiral center affect intermolecular interactions and the resulting helical structure of liquid crystals. vanderbilt.edu

Furthermore, in silico methods are used to predict the reactivity and potential biological interactions of the molecule. Software tools like Toxtree and the OECD Toolbox can be used to forecast properties such as the reactivity of 2-methylbutyl acetate with biological macromolecules, with predictions indicating it is non-reactive with skin proteins. uu.nl Computational methods are also fundamental in determining various physicochemical properties, such as the octanol-water partition coefficient (XLogP3), which are essential for understanding its behavior in different environments. nih.govnih.gov

Table 2: Computational Methods in this compound Research

Computational MethodApplicationFinding/InsightReference
Conformational AnalysisStudy of chiral mesogenic estersThe (S)-2-methylbutyl group's conformation influences the helical twisting power (HTP) of the material. vanderbilt.edu
In Silico Prediction (e.g., OECD Toolbox)Reactivity assessmentPredicted to be non-reactive with skin proteins. uu.nl
Property Calculation (e.g., XLogP3)Physicochemical characterizationProvides values for properties like lipophilicity, crucial for predicting environmental and biological behavior. nih.govnih.gov

Sustainable Production and Biocatalytic Synthesis Routes

In line with the principles of "Green Chemistry," there is a growing focus on developing sustainable and environmentally friendly methods for producing this compound. Biocatalysis, which uses enzymes or whole cells to perform chemical transformations, is at the forefront of this research.

The natural production of 2-methylbutyl acetate has led to its classification as a biobased product, which aligns with green chemistry principles such as the use of renewable feedstocks. sigmaaldrich.com For industrial-scale synthesis, biocatalytic routes offer significant advantages over traditional chemical methods, which often require harsh conditions and produce unwanted byproducts. um.es

Lipases are a class of enzymes that are particularly effective for ester synthesis. Research has demonstrated the successful use of lipases, such as Lipozyme® 435, for the production of various esters in solvent-free systems. um.es Lipase-mediated biocatalysis has been applied to generate flavor esters from natural lipids, such as coconut oil, and fusel alcohols. nus.edu.sg These enzymatic processes are highly selective and can be optimized to achieve high conversion rates under mild reaction conditions, reducing energy consumption and environmental impact. um.esresearchgate.net The development of these biocatalytic routes is crucial for the sustainable manufacturing of high-value chiral compounds like this compound for the flavor, fragrance, and food industries.

Table 3: Sustainable and Biocatalytic Approaches for Ester Synthesis

ApproachBiocatalyst/MethodKey AdvantageReference
Green ChemistryUse of renewable feedstocksClassified as a biobased product, reducing reliance on fossil fuels. sigmaaldrich.com
Biocatalytic EsterificationLipases (e.g., Lipozyme® 435, Lipolase)High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. um.esresearchgate.net
TransesterificationLipase-mediated catalysisSynthesis of flavor esters from natural oils (e.g., coconut oil) in solvent-free media. nus.edu.sg

Integration of Sensory and Analytical Data for Comprehensive Understanding

A critical area of emerging research involves the integration of precise analytical measurements with human sensory evaluation to build a comprehensive understanding of how this compound contributes to flavor and aroma. This compound is a key volatile in many fruits, including apples, and beverages like wine. nih.govmdpi.com

In wine, chiral gas chromatography has been used to confirm the exclusive presence of the (S)-enantiomer. researchgate.net Sensory studies have revealed that even at subthreshold concentrations, this compound can modify the perception of fruity aromas, enhancing notes described as blackberry, fresh-fruit, and jammy-fruit. researchgate.net

In apples, 2-methylbutyl acetate is recognized as one of the most important esters contributing to the characteristic apple, sweet, and banana aromas. mdpi.com Advanced statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to correlate analytical data from methods like Gas Chromatography-Mass Spectrometry (GC-MS) with sensory panel ratings. nih.govresearchgate.net This integration has successfully linked the concentration of 2-methylbutyl acetate and other volatiles to specific sensory attributes like "fruity" and "sweet". researchgate.net Similarly, studies on apple juice have shown that juices with higher levels of 2-methylbutyl acetate are often preferred by sensory panelists. scielo.br This integrated approach is essential for defining the chemical drivers of consumer preference and for quality control in the food and beverage industry.

Table 4: Integration of Sensory and Analytical Data for this compound

ProductAnalytical TechniqueSensory FindingReference
Red WineChiral Gas ChromatographyContributes to blackberry, fresh-, and jammy-fruit notes, even at subthreshold concentrations. researchgate.net
ApplesGC-MS, MetabolomicsIdentified as a key contributor to apple, fruity, sweet, and banana aroma notes. nih.govmdpi.com
Apple JuiceGC-MSHigher content correlated with panelist preference and typical ripe apple aroma. scielo.br

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of enantiomerically pure (S)-2-methylbutyl acetate for use in chiral studies?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymatic resolution. For example, lipase-mediated transesterification can isolate the (S)-enantiomer from racemic mixtures. Purity should be confirmed via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Ensure reaction conditions (temperature, solvent polarity) are controlled to minimize racemization .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal due to its volatility. Use a polar capillary column (e.g., DB-WAX) with a temperature gradient from 50°C to 250°C at 5°C/min. For quantification, employ internal standards like ethyl decanoate, which elutes separately (retention time ~18–20 min). Calibration curves should span 0.1–100 µg/mL with R² > 0.99 .

Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 99%) across commercial sources?

  • Methodological Answer : Independently validate purity using orthogonal methods:

  • GC-FID with a split/splitless injector (split ratio 50:1).
  • HPLC-UV (C18 column, 210 nm detection).
  • Karl Fischer titration for water content.
    Discrepancies often arise from residual solvents or isomerization during storage. Pre-purify via fractional distillation (bp ~138°C) .

Advanced Research Questions

Q. What experimental designs can elucidate the stereochemical influence of this compound on olfactory receptor activation?

  • Methodological Answer : Use calcium imaging or patch-clamp assays with heterologously expressed human olfactory receptors (e.g., OR1A1). Compare dose-response curves of (S)- and (R)-enantiomers (0.1–100 µM). Include negative controls (solvent-only) and replicate experiments (n ≥ 3). Statistically analyze EC₅₀ values using nonlinear regression .

Q. How can metabolomic studies resolve contradictions in the role of this compound in plant defense mechanisms?

  • Methodological Answer : Conduct untargeted metabolomics via LC-QTOF-MS on plant tissues (e.g., apple cultivars) exposed to herbivory. Annotate peaks using databases (e.g., METLIN) and correlate this compound levels with jasmonic acid signaling markers. Validate via RNAi silencing of biosynthetic enzymes (e.g., acetyltransferases) .

Q. What strategies improve chiral resolution of this compound in gas chromatography when co-eluting with structurally similar volatiles?

  • Methodological Answer : Optimize column selectivity using ionic liquid-based stationary phases (e.g., SLB-IL111). Adjust carrier gas flow rate (1.2 mL/min He) and temperature programming (hold at 60°C for 2 min, then ramp at 3°C/min). Confirm resolution via heart-cutting 2D-GC .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Store this compound at -20°C under inert gas to prevent racemization .
  • Environmental Safety : Neutralize waste with 10% NaOH before disposal to avoid releasing bioactive esters into ecosystems .
  • Data Reproducibility : Report batch-specific purity (e.g., ≥98% by GC-FID) and supplier details to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.